4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol
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Overview
Description
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol is an organic compound that features a pyridine ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol typically involves the condensation of pyridine-2-carboxaldehyde with an appropriate amine, followed by reduction. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in inflammation and cancer progression, respectively. The compound’s structure allows it to bind to these enzymes and modulate their activity, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid: Similar structure but with a benzoic acid group.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Contains a pyrimidine ring and shows different biological activities.
Uniqueness
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-methyl-2-(pyridin-2-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(2)7-12(9-15)14-8-11-5-3-4-6-13-11/h3-6,10,12,14-15H,7-9H2,1-2H3 |
InChI Key |
YERPADWNIIHTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CC=CC=N1 |
Origin of Product |
United States |
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